N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine

Lipophilicity Membrane permeability ADME prediction

Researchers requiring a 4-amino benzimidazole scaffold for kinase hinge-binding often face supply inconsistency with generic 2-amino analogs. This compound solves that with a dual-cyclopropyl design (XLogP3 2.4, HBD 1) engineered for superior passive permeability in cell-based assays. - Structurally differentiated 4-amine vector alters hinge-binding geometry vs. standard 2-amino libraries. - Multi-vendor stock ensures uninterrupted SAR cycles; REAL database membership guarantees on-demand resynthesis. - Supplied at ≥95% purity for immediate hit-to-lead derivatization without upfront synthetic elaboration.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
Cat. No. B12093243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1CC1NC2=C3C(=CC=C2)N(C=N3)C4CC4
InChIInChI=1S/C13H15N3/c1-2-11(15-9-4-5-9)13-12(3-1)16(8-14-13)10-6-7-10/h1-3,8-10,15H,4-7H2
InChIKeyGWBZXBFQMPDMCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Physicochemical Profile


N,1-Dicyclopropyl-1H-1,3-benzodiazol-4-amine (CAS 1258649-97-6; MF C13H15N3; MW 213.28 g/mol) is a synthetic small-molecule benzimidazole derivative bearing cyclopropyl substituents at both the N-1 position of the imidazole ring and the exocyclic 4-amine nitrogen . The compound is catalogued as a research-grade screening compound by Enamine LLC (catalog EN300-89699) at 95% purity and is also stocked by multiple independent vendors including AK Scientific, Leyan, and CymitQuimica [1]. Its computed XLogP3 of 2.4, a single hydrogen bond donor, and a heavy atom count of 16 place it within lead-like chemical space suitable for fragment-to-hit and hit-to-lead medicinal chemistry campaigns [2]. Preliminary vendor annotations suggest potential inhibition of methionyl-tRNA synthetase (MetRS), though no quantitative potency data from peer-reviewed studies are currently available for this specific compound .

4-amino benzimidazole hinge-binding scaffold for kinase inhibitor fragment-to-hit programs
Dual cyclopropyl substitution provides higher lipophilicity and reduced H-bond donor count relative to common 2-amino analogs
Multi-vendor sourcing at specified purity supports iterative SAR and hit expansion

Why This Compound Cannot Be Casually Replaced by Analogs


Benzimidazole-based screening compounds are not functionally interchangeable simply by virtue of sharing the core heterocycle. N,1-Dicyclopropyl-1H-1,3-benzodiazol-4-amine differs from the most common commercially available cyclopropyl-benzimidazole analogs (e.g., 1-cyclopropyl-1H-benzimidazol-2-amine and N-cyclopropyl-1H-benzimidazol-2-amine) in three critical structural dimensions: (i) it is a 4-amino rather than a 2-amino benzimidazole, meaning the exocyclic amine vector projects from the benzene ring rather than the imidazole ring, a distinction known to alter kinase hinge-binding geometry ; (ii) it carries cyclopropyl groups at two distinct positions (N-1 and N-4) rather than one, producing uniquely higher lipophilicity (XLogP3 2.4 vs. 1.4–2.1) and a reduced hydrogen bond donor count (HBD = 1 vs. 2 for N-cyclopropyl-1H-benzimidazol-2-amine), both of which directly impact membrane permeability and ADME profile [1][2]; and (iii) its molecular weight (213.28 Da) is 23% larger than the mono-cyclopropyl comparators (~173 Da), occupying a distinct region of chemical property space that may favor different target engagement profiles [2]. Procuring a generic 2-amino benzimidazole analog in place of this compound changes the hydrogen-bonding pharmacophore, the lipophilicity, and the vector geometry of any appended substituent – any one of which can nullify a structure–activity relationship established during screening.

4-amino substitution vector projects from the benzene ring, not the imidazole ring; hinge-binding geometry may not transfer to 2-amino benzimidazole analogs
Mono-cyclopropyl analogs differ in XLogP3 by +0.3 to +1.0 units and in HBD count; predicted permeability profile may shift, altering cellular target engagement
Molecular weight gap of ~40 Da (+23%) vs. mono-cyclopropyl comparators occupies a distinct property space; rank-order SAR may not reproduce

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage Over 2-Amino Benzimidazole Analogs

The target compound exhibits an XLogP3 of 2.4, which is 1.0 log unit higher than 1-cyclopropyl-1H-benzimidazol-2-amine (XLogP3 = 1.4) and 0.3 log units higher than N-cyclopropyl-1H-benzimidazol-2-amine (XLogP3 = 2.1) [1][2]. This increase is attributable to the dual cyclopropyl substitution. In medicinal chemistry, a ΔlogP of +1.0 typically corresponds to an approximately 10-fold increase in partition coefficient, which is expected to enhance passive membrane permeability [3].

Lipophilicity comparison
Head-to-head
XLogP3 2.4 vs. 1.4 / 2.1 for mono-cyclopropyl 2-amino analogs
Reported higher lipophilicity may support passive permeability
Δ of +1.0 log unit implies ~10× partition increase (computed pipeline)
Lipophilicity Membrane permeability ADME prediction

Reduced Hydrogen Bond Donor Count Improves Predicted Permeability

N,1-Dicyclopropyl-1H-1,3-benzodiazol-4-amine has a computed hydrogen bond donor count of 1, versus HBD = 2 for both N-cyclopropyl-1H-benzimidazol-2-amine and the unsubstituted 1H-benzimidazol-4-amine scaffold [1][2]. This reduction arises because the N-4 cyclopropyl substitution converts a primary amine (NH2, HBD = 2) into a secondary amine (NH-cyclopropyl, HBD = 1). Reducing HBD count from 2 to 1 is a well-established strategy for improving passive permeability, as each additional HBD has been shown to reduce Caco-2 permeability by approximately 0.5–1.0 log units on average [3].

H-bond donor reduction
Head-to-head
HBD = 1 vs. 2 for N-cyclopropyl-2-amino and parent scaffold
Lower donor count aligns with permeability guidelines
Caco-2 permeability trend: ~0.5–1 log improvement per HBD removed (literature)
Hydrogen bonding Membrane permeability Oral bioavailability prediction

4-Amino Benzimidazole as a Distinct Kinase Hinge-Binding Scaffold

The 4-amino benzimidazole motif has been independently validated as a hinge-binding element in ATP-competitive kinase inhibitor design, with SAR studies demonstrating that modifications at the 4-position directly modulate potency and selectivity . This is mechanistically distinct from the more common 2-amino benzimidazole series, which engages the kinase hinge through a different hydrogen-bonding geometry involving the imidazole ring nitrogen atoms [1]. The target compound's 4-amine substitution pattern, combined with dual cyclopropyl capping of both the N-1 and exocyclic amine, eliminates the free NH2 while preserving the hinge-binding 4-amino vector – a substitution pattern not available in any 2-amino benzimidazole analog. Quantitative kinase inhibition data for the target compound are not yet reported; however, class-level inference from the benzimidazole-4-amine kinase inhibitor literature supports its suitability as a hinge-binding core scaffold .

Kinase scaffold class
Class-level inference
4-amino benzimidazole recognized as hinge-binding motif (crystallographic validation for CHK2)
Context-dependent scaffold fit; no direct IC₅₀ for this compound
Data to verify in target kinase assays
Kinase inhibition ATP-competitive binding Hinge-binding motif Scaffold differentiation

Molecular Weight and Heavy Atom Count Differentiation

The target compound (MW 213.28; 16 heavy atoms) is approximately 40 Da (23%) larger than both 1-cyclopropyl-1H-benzimidazol-2-amine and N-cyclopropyl-1H-benzimidazol-2-amine (each MW 173.21; 13 heavy atoms) due to the presence of the second cyclopropyl group [1][2]. This MW places the compound at the upper boundary of fragment space and within the lower range of lead-like space (MW ≤ 250 for fragments; MW ≤ 350–400 for leads), making it suitable for fragment-to-hit evolution programs that require a starting scaffold with sufficient complexity to generate meaningful SAR upon elaboration [3].

Molecular weight gap
Head-to-head
213.28 vs. 173.21 Da (mono-cyclopropyl analogs)
Scaffold complexity supports fragment-to-hit SAR evolution
16 vs. 13 heavy atoms; remains within lead-like MW range
Molecular weight Lead-likeness Chemical space Fragment evolution

Multi-Vendor Commercial Availability and Purity Specifications

N,1-Dicyclopropyl-1H-1,3-benzodiazol-4-amine is stocked as catalog item EN300-89699 by Enamine LLC, a major global supplier of screening compounds, with a specified minimum purity of 95% [1]. It is also independently available from AK Scientific (catalog 5067DH, ≥95% purity), Leyan (catalog 1376840, 95% purity), and smolecule.com (catalog S12551008) [1]. By contrast, the closest analog 1-cyclopropyl-1H-benzimidazol-2-amine (CAS 945021-19-2) is primarily available through smaller specialty vendors, and N-cyclopropyl-1H-benzimidazol-2-amine (CAS 941266-08-6) is listed at 95% purity from fewer independent sources . The Enamine REAL database entry for the target compound further indicates that it is part of a readily accessible, synthesizable chemical space with predictable delivery timelines [1].

Vendor coverage
Specification review
≥4 independent vendors; Enamine REAL library membership
Multi-source resupply reduces screening campaign risk
All sources specify ≥95% purity; catalog data 2024–2025
Commercial sourcing Compound library Purity specification Enamine

Optimal Research Application Scenarios


Kinase Inhibitor Fragment-to-Hit Screening with a 4-Amino Hinge Binder

Investigators pursuing ATP-competitive kinase inhibitor discovery should prioritize N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine as a 4-amino benzimidazole hinge-binding scaffold rather than defaulting to the more common 2-amino benzimidazole series. The 4-amino benzimidazole motif has been crystallographically validated as a hinge-binding element in CHK2 and other kinase co-crystal structures [1]. The dual cyclopropyl capping at N-1 and the exocyclic 4-amine reduces HBD count to 1 while maintaining the hinge-binding amine vector, a feature that is predicted to enhance passive cellular permeability (ΔXLogP3 +1.0 to +1.6 vs. comparator scaffolds) during cell-based kinase target engagement assays [2]. The scaffold's MW of 213.28 Da resides at the upper fragment boundary, offering sufficient complexity for initial SAR without requiring de novo synthetic elaboration for fragment hit confirmation [3].

Cell-Based Phenotypic Screening Requiring Enhanced Permeability

For phenotypic screening campaigns where intracellular target access is critical, N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine offers a measurable physicochemical advantage over comparator benzimidazole scaffolds. With XLogP3 = 2.4 and HBD = 1, it is predicted to exhibit superior passive membrane permeability compared to 1-cyclopropyl-1H-benzimidazol-2-amine (XLogP3 = 1.4, HBD = 1), N-cyclopropyl-1H-benzimidazol-2-amine (XLogP3 = 2.1, HBD = 2), and the unsubstituted 1H-benzimidazol-4-amine parent (XLogP3 = 0.8, HBD = 2) [1][2]. The combination of higher lipophilicity and reduced HBD count aligns with established permeability guidelines (Veber rules) associating HBD ≤ 1 and lower TPSA with improved oral absorption potential [3]. Researchers conducting cell-based assays in which compound permeability is a known attrition factor should preferentially select this scaffold over more polar, higher-HBD benzimidazole analogs.

MetRS Inhibitor Hit Finding and Chemical Probe Development

Vendor annotations indicate that N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine has shown preliminary inhibitory activity against methionyl-tRNA synthetase (MetRS), an essential bacterial enzyme and validated antibacterial target [1]. Although no quantitative IC50 or MIC data have been published in peer-reviewed literature for this specific compound, the MetRS inhibitor pharmacophore literature identifies benzimidazole-containing scaffolds among validated chemotypes [2]. The target compound's dual cyclopropyl substitution and 4-amine vector differentiate it from previously reported MetRS inhibitor scaffolds such as oxazolone-dipeptides and 3-biaryl-N-benzylpropan-1-amines, potentially offering a novel starting point for structure-guided optimization against Gram-positive MetRS enzymes [2]. Researchers should treat this compound as a hit-finding starting point requiring confirmatory biochemical assay validation.

SAR Expansion with Reliable Multi-Vendor Resupply

For hit-to-lead programs requiring reliable, multi-source resupply of the starting scaffold, N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine offers a distinct procurement advantage. It is simultaneously stocked by Enamine (EN300-89699), AK Scientific (5067DH), Leyan (1376840), and smolecule.com (S12551008), all at ≥95% purity [1][2]. This multi-vendor coverage mitigates the risk of single-supplier stockout during iterative SAR cycles, a practical consideration for programs planning analog synthesis by derivatization of the 4-amino position. The Enamine REAL database membership further guarantees on-demand resynthesis capability, distinguishing it from comparator scaffolds available through only one or two specialty vendors [1]. Procurement teams supporting medicinal chemistry groups should factor vendor diversity and REAL synthesizability into compound selection decisions for long-term SAR campaigns.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment-to-hit (4-amino hinge binder)
4-amino benzimidazole hinge-binding motif; dual cyclopropyl capping
Confirm hinge engagement in target kinase assay; compare with 2-amino scaffold binding mode
Cell-based phenotypic screening (enhanced permeability context)
Higher computed lipophilicity and single H-bond donor
Evaluate cellular target engagement; review permeability in assay-relevant cell models
MetRS inhibitor hit finding and probe development
Preliminary vendor annotation of MetRS inhibition; distinct 4-amino chemotype
Confirm biochemical MetRS inhibition; establish IC₅₀ in enzyme assay
SAR expansion with reliable multi-vendor resupply
Multi-vendor sourcing at consistent purity; REAL synthesizability
Verify lot-to-lot purity and identity; plan derivatization at 4-amino position
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